

Stereochemistry of Boc-beta-iodo-D-Ala-OBzl: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Boc-beta-iodo-D-Ala-OBzl*

Cat. No.: *B164712*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the stereochemistry of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester (Boc- β -iodo-D-Ala-OBzl), a key building block in the synthesis of peptides and peptidomimetics. Due to the limited availability of specific experimental data for the D-isomer in publicly accessible literature, this guide draws upon data from its L-enantiomer and closely related analogs to provide a comprehensive understanding of its synthesis, characterization, and application.

Introduction

Boc- β -iodo-D-Ala-OBzl is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine and a benzyl ester (OBzl) on the carboxyl terminus. The presence of an iodine atom at the β -position makes it a valuable precursor for the introduction of diverse functionalities into peptides through various cross-coupling reactions. The D-configuration of the α -carbon is of particular interest in drug development, as the incorporation of D-amino acids can enhance peptide stability against enzymatic degradation.

Physicochemical and Stereochemical Properties

The stereochemical integrity of Boc- β -iodo-D-Ala-OBzl is crucial for its application in peptide synthesis. The key stereochemical identifier is its specific optical rotation.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₀ INO ₄	N/A
Molecular Weight	405.23 g/mol	N/A
Appearance	White to off-white solid	N/A
Melting Point	80-84 °C	N/A
Optical Rotation	[α] ²⁰ /D +18±1°, c = 1% in ethanol	N/A

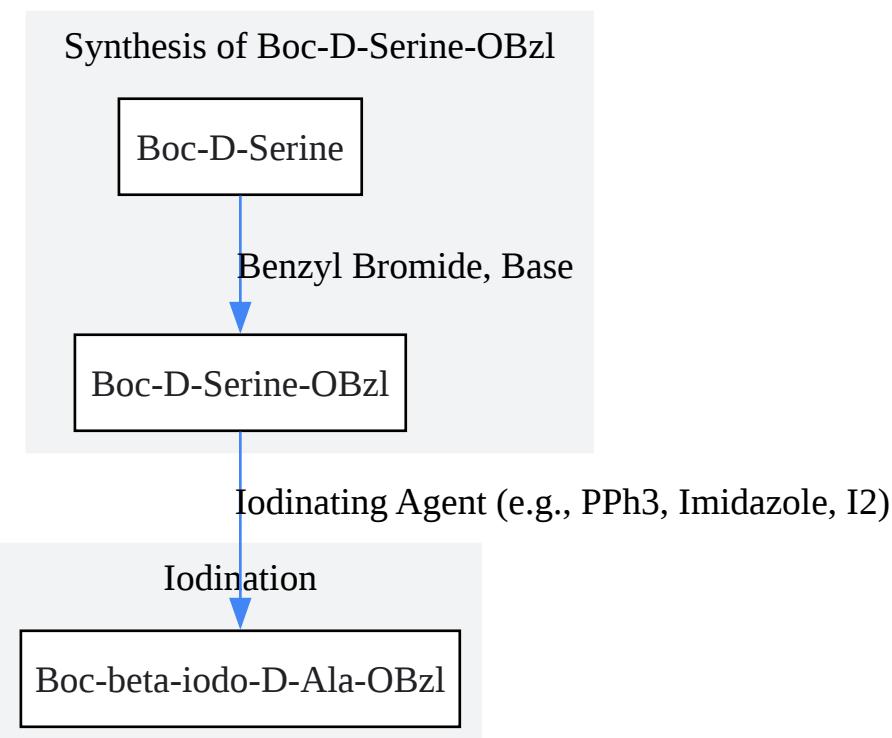
Note: The optical rotation for the corresponding L-enantiomer, Boc- β -iodo-L-Ala-OBzl, is reported as [α]₂₀/D -18.0°, c = 1 in ethanol.

Synthesis and Stereochemical Control

The synthesis of Boc- β -iodo-D-Ala-OBzl typically starts from Boc-D-serine-OBzl, which is not readily available as a starting material. A more common route involves the synthesis from Boc-D-serine, followed by benzylation and subsequent iodination. A detailed experimental protocol for the analogous L-isomer methyl ester provides a reliable template for this synthesis.

General Synthetic Pathway

The synthesis involves two key transformations: the protection of the carboxylic acid as a benzyl ester and the conversion of the hydroxyl group of serine to an iodide. To maintain the stereochemical integrity at the α -carbon, mild reaction conditions are essential.



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Caption: General synthetic scheme for **Boc-beta-iodo-D-Ala-OBzl**.

Detailed Experimental Protocol (Adapted from L-isomer methyl ester synthesis)

Step 1: Synthesis of Boc-D-Serine Benzyl Ester

- To a solution of Boc-D-serine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium bicarbonate (1.2 eq).
- Add benzyl bromide (1.1 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Boc- β -iodo-D-Ala-OBzl

- To a solution of triphenylphosphine (1.5 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add iodine (1.5 eq) portion-wise.
- Stir the mixture at 0 °C for 30 minutes.
- Add a solution of Boc-D-serine benzyl ester (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, filter the reaction mixture and wash the filtrate with saturated aqueous sodium thiosulfate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield Boc- β -iodo-D-Ala-OBzl.

Spectroscopic Characterization (Predicted)

While experimental spectra for Boc- β -iodo-D-Ala-OBzl are not readily available, the expected ^1H and ^{13}C NMR chemical shifts can be predicted based on the analysis of its non-iodinated analog, Boc-D-alanine benzyl ester. The presence of the electron-withdrawing iodine atom is expected to cause a downfield shift of the signals for the α -CH and β -CH₂ protons and carbons.

Predicted ^1H NMR Spectral Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.35	m	5H	Aromatic (C_6H_5)
~5.20	s	2H	Benzyl CH_2
~5.10	d	1H	NH
~4.50	m	1H	α -CH
~3.60	m	2H	β - CH_2
~1.45	s	9H	Boc (CH_3) ₃

Predicted ^{13}C NMR Spectral Data (in $CDCl_3$)

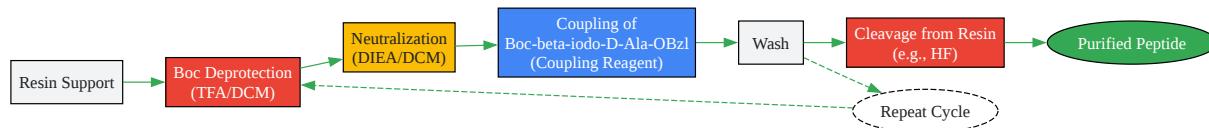
Chemical Shift (δ , ppm)	Assignment
~170.0	Ester C=O
~155.0	Boc C=O
~135.0	Aromatic C (quaternary)
~128.6	Aromatic CH
~128.3	Aromatic CH
~128.0	Aromatic CH
~80.5	Boc $C(CH_3)_3$
~67.5	Benzyl CH_2
~53.0	α -CH
~28.3	Boc (CH_3) ₃
~10.0	β - CH_2

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc- β -iodo-D-Ala-OBzl is primarily used in Boc-based solid-phase peptide synthesis (SPPS). Its application allows for the introduction of a D-amino acid with a functionalizable side chain into a peptide sequence.

General Boc-SPPS Workflow

The workflow involves the sequential coupling of Boc-protected amino acids to a growing peptide chain on a solid support. The Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), before the coupling of the next amino acid.

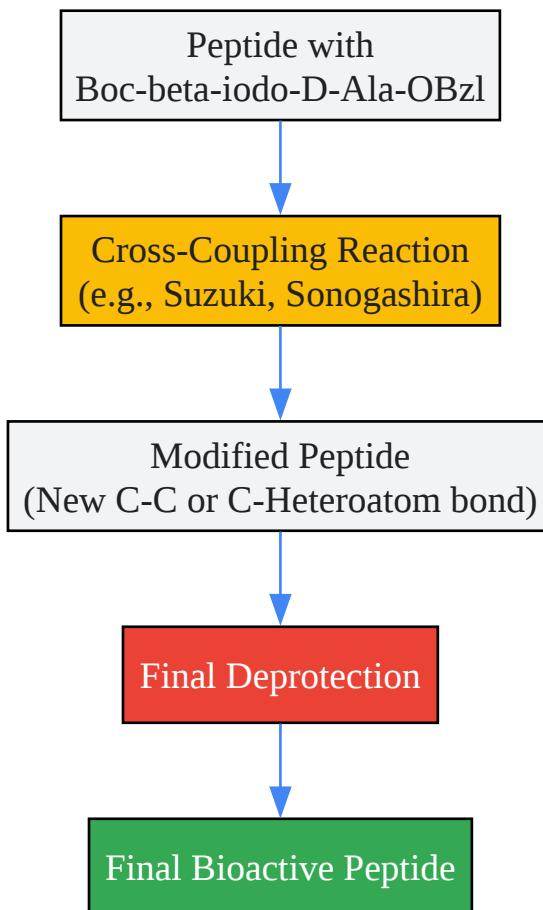


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Caption: Standard workflow for Boc-SPPS.

Post-synthesis Modification

The key utility of the β -iodo group is its ability to participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) after the peptide has been assembled. This allows for the introduction of a wide variety of substituents at the β -position, enabling the synthesis of novel peptide analogs with modified biological activities.



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Caption: Post-synthetic modification of peptides containing **Boc-beta-iodo-D-Ala-OBzl**.

Conclusion

Boc- β -iodo-D-Ala-OBzl is a valuable synthetic tool for peptide chemists, providing a gateway to novel D-amino acid-containing peptides with enhanced stability and the potential for diverse side-chain modifications. While specific experimental data for this compound remains limited in the public domain, a robust understanding of its stereochemistry and reactivity can be inferred from related compounds, enabling its effective use in the design and synthesis of next-generation peptide therapeutics. Further research documenting the precise spectroscopic and crystallographic properties of this compound would be a valuable contribution to the field.

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